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Compound of Interest

Compound Name: 4-cis-Hydroxy Cilostazol-d5

Cat. No.: B12402936

Application Notes and Protocols for
Bioequivalence Study of Cilostazol Formulations
Introduction

These application notes provide a detailed protocol for conducting a bioequivalence study of
two cilostazol formulations, utilizing a deuterated internal standard for accurate quantification
by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Cilostazol is a medication used to treat the symptoms of intermittent claudication in peripheral
vascular disease. Establishing bioequivalence between a generic (test) and a branded
(reference) formulation is a critical step in the drug approval process, ensuring that both
products exhibit comparable pharmacokinetic profiles. The use of a deuterated internal
standard is the gold standard for LC-MS/MS bioanalysis, as it corrects for variability during
sample preparation and analysis.

Experimental Protocols
Study Design and Volunteer Selection

A randomized, two-period, two-sequence, crossover study design is typically employed for
bioequivalence studies of cilostazol.[1] Healthy adult volunteers are recruited and screened
based on inclusion and exclusion criteria. After an overnight fast, subjects are administered a
single oral dose of either the test or reference cilostazol formulation. A washout period of at
least 14 days is maintained between the two treatment periods.[1][2]
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Sample Collection

Blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and
at various time points post-dose, typically up to 48 or 60 hours.[2][3] Plasma is separated by
centrifugation and stored at -70°C until analysis.[4]

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is employed for the efficient extraction of cilostazol and its
active metabolite, 3,4-dehydro cilostazol, from human plasma.[4]

Materials:

e Human plasma samples

o Cilostazol and 3,4-dehydro cilostazol reference standards

e Cilostazol-d11 and 3,4-dehydro cilostazol-d11 (deuterated internal standards)
¢ Methanol (HPLC grade)

o Water (HPLC grade)

e Solid Phase Extraction (SPE) cartridges (e.g., LiChroSep DVB-HL, 30 mg, 1 cc)[4]
o Vortex mixer

o Centrifuge

« Nitrogen evaporator

Procedure:

e To 100 pL of the plasma sample, add 25 pL of the internal standard working solution
(containing cilostazol-d11 and 3,4-dehydro cilostazol-d11).[4]

o Vortex the mixture for 10 seconds.[4]

e Add 100 pL of water and vortex for an additional 30 seconds.[4]
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e Centrifuge the samples at 14,000 g for 5 minutes at 10°C.[4]

o Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.[4]
o Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

e Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[4]

e Dry the cartridge under a stream of nitrogen for 1 minute.[4]

» Elute the analytes with an appropriate organic solvent.

o Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for UPLC-
MS/MS analysis.

UPLC-MS/MS Analysis

The quantification of cilostazol and its metabolite is performed using a UPLC system coupled
with a tandem mass spectrometer.

Instrumentation:

o UPLC System (e.g., Waters Acquity UPLC)

o Tandem Mass Spectrometer (e.g., Waters Xevo TQD)

e UPLC Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 pum)[4]

Chromatographic Conditions:

Mobile Phase: A gradient of acetonitrile and 2.0 mM ammonium acetate.[5]

Flow Rate: 0.4 mL/min

Column Temperature: 30°C[5]

Injection Volume: 10 pL

Mass Spectrometric Conditions:
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« lonization Mode: Electrospray lonization (ESI), Positive[6]
e Multiple Reaction Monitoring (MRM) Transitions:

o Cilostazol: m/z 370.3 -~ 288.3[4]

o Cilostazol-d11 (IS): m/z 381.2 — 288.3[4]

o 3,4-dehydro cilostazol: m/z 368.2 - 286.3[4]

o 3,4-dehydro cilostazol-d11 (IS): m/z 379.2 — 286.2[4]

Data Presentation

The pharmacokinetic parameters are calculated from the plasma concentration-time profiles for
both the test and reference formulations. The key parameters for bioequivalence assessment
are the area under the plasma concentration-time curve (AUC) and the maximum plasma

concentration (Cmax).[2]

Table 1: Pharmacokinetic Parameters of Two Cilostazol

Formulations (Test vs, Reference)

Pharmacokinetic Test Formulation (Mean * Reference Formulation
Parameter SD) (Mean * SD)

Cmax (ng/mL) 701 £ 220.1 690 + 236.7

AUCO-last (ng-h/mL) 11,700 = 4212 10,900 £ 4196.5

AUCO-» (ng-h/mL) 13,724 £ 5228.8 12,458 + 4983.2

Tmax (h) 4.00 (median) 3.25 (median)

Data adapted from a bioequivalence study of 100 mg cilostazol tablets.[7]

Table 2: Bioequivalence Analysis of Cilostazol
Formulations
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Geometric Mean Ratio 90% Confidence Interval
Parameter

(Test/IReference) % (Cl)
Cmax 101.86 91.88% - 112.92%
AUCO-last 107.78 99.67% - 116.56%
AUCO-o 110.46 102.68% - 118.82%

Data from a study comparing two 100 mg cilostazol tablet formulations. For bioequivalence, the
90% ClI for the ratio of the geometric means of Cmax and AUC should fall within the range of
80.00% to 125.00%.[1][8]

Mandatory Visualization
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Caption: Workflow for a cilostazol bioequivalence study.
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Conclusion

The presented UPLC-MS/MS method using a deuterated internal standard provides a robust
and sensitive approach for the quantification of cilostazol and its active metabolite in human
plasma. The detailed protocol for sample preparation and analysis, along with the
representative pharmacokinetic data, serves as a comprehensive guide for researchers and
professionals involved in bioequivalence studies of cilostazol formulations. The successful
application of this methodology is crucial for the regulatory approval of generic cilostazol
products, ensuring their therapeutic equivalence to the innovator drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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